molecular formula C14H16Cl2N2O B1426536 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride CAS No. 1219979-64-2

5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride

Cat. No. B1426536
CAS RN: 1219979-64-2
M. Wt: 299.2 g/mol
InChI Key: BXKOBXWNDHCCIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride consists of a quinoline ring substituted with a chlorine atom and a piperidinyl ether group . The exact structure can be found in the referenced material safety data sheets .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride are not detailed in the search results. For comprehensive property data, it’s recommended to refer to the product’s material safety data sheet or contact the manufacturer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chloro Compounds : Pyridine hydrochloride, a reagent related to 5-Chloro-8-quinolinyl compounds, has been used effectively for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).

Industrial and Material Science Applications

  • Anti-corrosion Performance : 8-Hydroxyquinoline derivatives, similar to 5-Chloro-8-quinolinyl, have been investigated for their anti-corrosion properties for mild steel in acidic mediums, showing significant efficacy as cathodic inhibitors (Douche et al., 2020).

Medical and Biomedical Research

  • Metal Ion Complexing Ability : Polyethers with 8-hydroxy-5-quinolinyl end-groups, prepared by reacting polyethers with 5-chloromethyl-8-quinolinol hydrochloride, have shown the ability to complex with various metal ions, useful in medical imaging and therapy (Manolova, Ignatova, & Rashkov, 1998).

Pharmaceutical Research

  • Antimicrobial Activity : New quinoxaline derivatives have been synthesized with structures related to 5-Chloro-8-quinolinyl, showing potential antimicrobial activity, which is crucial in the development of new antibiotics (Singh et al., 2010).

Polymer Science

  • Polymer Synthesis : Research has been conducted on the synthesis of homopolymers and copolymers of 5-chloro-8-quinolinyl acrylate and methacrylate, demonstrating their potential use in various industrial applications (Bankova et al., 1996).

Biotechnology

  • DNA Detection Probes : Aminated benzimidazo[1,2-a]quinolines, substituted with structures similar to 5-Chloro-8-quinolinyl, have been developed as potential fluorescent probes for DNA detection, indicating their use in genetic research and diagnostics (Perin et al., 2011).

Safety and Hazards

The safety and hazards associated with 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride are not specified in the search results. For safety information, it’s recommended to refer to the product’s material safety data sheet .

properties

IUPAC Name

5-chloro-8-piperidin-3-yloxyquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c15-12-5-6-13(14-11(12)4-2-8-17-14)18-10-3-1-7-16-9-10;/h2,4-6,8,10,16H,1,3,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKOBXWNDHCCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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